molecular formula C10H11BrClNO B14072193 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14072193
M. Wt: 276.56 g/mol
InChI Key: ZHJKQRGNWOOIBW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common route includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-1-fluoropropan-2-one

Uniqueness: 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with an amino group, allows for a wide range of chemical modifications and interactions.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5,13H2,1H3

InChI Key

ZHJKQRGNWOOIBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1N)CBr)Cl

Origin of Product

United States

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